molecular formula C13H14O2 B575779 3-Ethoxy-2-ethyl-1H-inden-1-one CAS No. 189634-64-8

3-Ethoxy-2-ethyl-1H-inden-1-one

Cat. No.: B575779
CAS No.: 189634-64-8
M. Wt: 202.253
InChI Key: LXOKESYWIIAWOK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-ethyl-1H-inden-1-one is a substituted indenone derivative characterized by a bicyclic indene scaffold with a ketone group at position 1, an ethyl group at position 2, and an ethoxy substituent at position 2. The ethoxy and ethyl substituents introduce steric and electronic effects that modulate its solubility, stability, and interaction with biological targets or synthetic intermediates.

Properties

CAS No.

189634-64-8

Molecular Formula

C13H14O2

Molecular Weight

202.253

IUPAC Name

3-ethoxy-2-ethylinden-1-one

InChI

InChI=1S/C13H14O2/c1-3-9-12(14)10-7-5-6-8-11(10)13(9)15-4-2/h5-8H,3-4H2,1-2H3

InChI Key

LXOKESYWIIAWOK-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2C1=O)OCC

Synonyms

1H-Inden-1-one,3-ethoxy-2-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-Ethoxy-2-ethyl-1H-inden-1-one and their substituent-driven properties:

Compound Name Substituents Key Structural Features References
This compound - 1-keto
- 2-ethyl
- 3-ethoxy
- Ethoxy group enhances electron density at position 3.
- Ethyl group introduces steric bulk.
N/A (Target)
(E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one - 2-(benzodioxolyl)methylene
- Conjugated dihydroindenone
- Extended π-conjugation due to benzodioxole substituent.
- Potential for enhanced photochemical activity.
(E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) - 2-(indolyl)methylene
- Dihydroindenone
- Indole substituent confers antimicrobial activity.
- Planar structure facilitates π-π stacking interactions.
(E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one - 2-(benzylpiperidinyl)methylene
- 5,6-dimethoxy
- Bulky benzylpiperidine group enhances lipophilicity.
- Methoxy groups improve solubility.
2-Ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione hydrochloride - 2-ethyl
- 2-methylamino
- 1,3-dione
- Amino and dione groups enable hydrogen bonding.
- Ionic form increases water solubility.

Physicochemical Properties

  • Electronic Effects :

    • The ethoxy group in this compound acts as an electron-donating group, raising the electron density at position 3, which may influence its reactivity in electrophilic substitutions .
    • In contrast, the benzodioxole substituent in (E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one extends conjugation, lowering the LUMO energy and enhancing charge-transfer capabilities .
  • This effect is less pronounced in analogues with smaller substituents (e.g., methyl groups) .
  • Thermodynamic Stability: DFT studies on IMDHI (HOMO-LUMO gap = 4.2 eV) suggest moderate chemical stability, comparable to ethoxy/ethyl-substituted indenones .

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